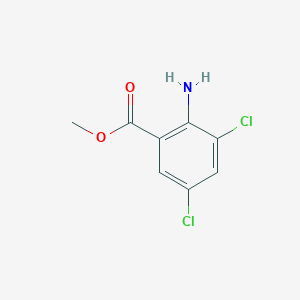

Methyl 2-amino-3,5-dichlorobenzoate

概述

描述

Methyl 2-amino-3,5-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . It is a derivative of benzoic acid, featuring two chlorine atoms and an amino group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,5-dichlorobenzoate can be synthesized through the esterification of 2-amino-3,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of various amine derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or nitric acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

- Substitution reactions yield various substituted benzoates.

- Oxidation reactions produce nitro or nitroso compounds.

- Reduction reactions result in different amine derivatives .

科学研究应用

Chemical Synthesis

Methyl 2-amino-3,5-dichlorobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for versatile reactivity, making it valuable in the development of various chemical compounds.

Key Features in Synthesis

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 220.05 g/mol

- Functional Groups : Contains an amino group and two chlorine atoms, enhancing reactivity.

Agricultural Chemistry

The compound has been investigated for its potential as a herbicide due to its phytotoxic properties. Research indicates that this compound can inhibit specific enzymes involved in plant growth regulation, demonstrating its potential utility in agricultural applications.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymatic pathways, which could be utilized to control unwanted plant growth.

- Phytotoxicity : Its structure allows it to interact with biological targets effectively, making it a candidate for further exploration as a herbicide.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown promise in modulating biological pathways. Its ability to form hydrogen bonds with target proteins suggests potential therapeutic applications.

Case Studies

- Enzyme Interaction Studies :

- Research highlighted that the compound interacts with various biological molecules, influencing enzyme activity and receptor binding. This interaction could lead to new pharmacological applications.

- Pharmacological Exploration :

- Investigations into its effects on specific biological pathways indicate potential uses in drug development targeting metabolic or signaling pathways.

作用机制

The mechanism of action of methyl 2-amino-3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

相似化合物的比较

- Methyl 2,5-dichlorobenzoate

- Methyl 3-amino-2,5-dichlorobenzoate

- Methyl 2-amino-5-chloro-3-iodobenzoate

Comparison: Methyl 2-amino-3,5-dichlorobenzoate is unique due to the specific positioning of its amino and chlorine groups on the benzene ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the amino group at the 2-position and chlorine atoms at the 3 and 5 positions enhances its nucleophilicity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .

生物活性

Methyl 2-amino-3,5-dichlorobenzoate is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications in agriculture and medicine, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₈Cl₂N O₂

- Molecular Weight : Approximately 220.05 g/mol

- Functional Groups : An amino group (-NH₂) and two chlorine atoms at the 3 and 5 positions on the benzene ring enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalytic action.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, including those from the Bacteroides genus, which are significant in human gut microbiota. Its mechanism may involve the inhibition of enzymes necessary for bacterial cell wall synthesis .

Phytotoxic Properties

The compound has been investigated for its potential as a herbicide due to its phytotoxic effects. It can interact with biological targets in plants, inhibiting specific enzymes involved in growth regulation. This activity suggests its utility in agricultural applications for controlling weed growth .

Potential Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties . Its ability to modulate signaling pathways could influence cancer cell proliferation and survival, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

- In Vitro Studies :

- Phytotoxicity Assessment :

-

Mechanistic Insights :

- Detailed mechanistic studies revealed that the compound's interaction with target enzymes could lead to altered metabolic pathways in both microbial and plant systems, further emphasizing its broad biological implications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-amino-2,5-dichlorobenzoate | C₉H₈Cl₂N O₂ | Isomer with amino group at position 3; similar activity |

| Methyl 2-amino-4-bromo-3,5-dichlorobenzoate | C₉H₈BrCl₂N O₂ | Contains bromo substituent; different reactivity |

| N,N-di-sec-butylamide of 2-amino-3,5-dichlorobenzoic acid | C₁₃H₁₈Cl₂N O₂ | Amide derivative; altered biological activity |

This table illustrates how this compound compares to other compounds in terms of structure and potential biological activity.

常见问题

Basic Questions

Q. What are the key physicochemical properties of Methyl 2-amino-3,5-dichlorobenzoate, and how are they determined experimentally?

- Molecular formula : C₈H₇Cl₂NO₂; Molecular weight : 220.05 g/mol .

- Storage conditions : Store in a dark place under inert atmosphere at room temperature to prevent degradation .

- Characterization methods :

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR can confirm the structure (e.g., integration ratios for aromatic protons, methyl ester signals). For similar compounds, δ ~3.8 ppm corresponds to the methoxy group .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% for research-grade material) .

- Melting point determination : Not reported in available literature; differential scanning calorimetry (DSC) is recommended for stability studies.

Q. What synthetic routes are available for this compound, and what are their limitations?

- General pathway :

Amination and esterification : React 2-amino-3,5-dichlorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

Purification : Crystallization from ethanol-water mixtures improves yield (~65% based on analogous syntheses) .

- Challenges :

- Side reactions : Competing chlorination or over-esterification may occur; use controlled stoichiometry and low temperatures .

- Scale-up limitations : Batch reactors may require extended reaction times; continuous flow systems could optimize efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Factors to optimize :

- Catalyst selection : DIPEA (N,N-diisopropylethylamine) improves nucleophilic substitution in analogous triazine syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require post-reaction distillation .

- Temperature control : Maintain ≤35°C to prevent decomposition of sensitive intermediates .

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., molar ratios, temperature gradients) and identify critical parameters .

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?

- Advanced NMR strategies :

- 2D-COSY and HSQC : Resolve overlapping aromatic proton signals in dichlorinated analogs .

- NOESY : Confirms spatial proximity of substituents (e.g., amino and ester groups) .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Electronic effects :

- Electron-withdrawing Cl groups : Activate the aromatic ring toward electrophilic substitution but deactivate nucleophilic sites .

- Amino group : Enhances para/ortho-directed reactivity; protection (e.g., acetylation) may be needed for selective functionalization .

Q. Methodological Recommendations

- Contradiction analysis : If spectral data conflicts with expected structures (e.g., unexpected peaks in NMR), re-examine reaction conditions for side products or employ deuterated solvents to suppress artifacts .

- Scale-up protocols : For gram-scale synthesis, adopt automated reactors with real-time monitoring (e.g., in-line FTIR) to maintain reproducibility .

属性

IUPAC Name |

methyl 2-amino-3,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODZNORQIATQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346529 | |

| Record name | Methyl 2-amino-3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-62-5 | |

| Record name | Methyl 2-amino-3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。